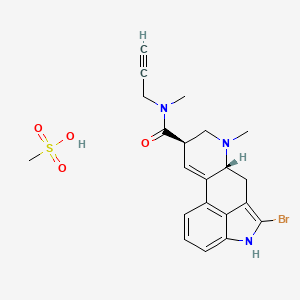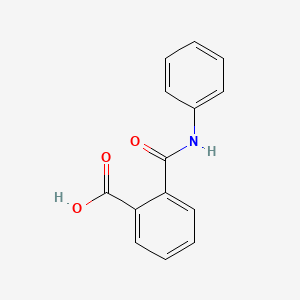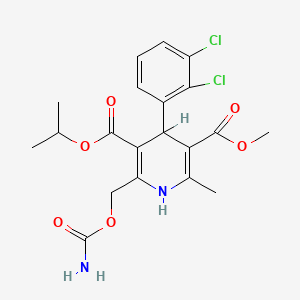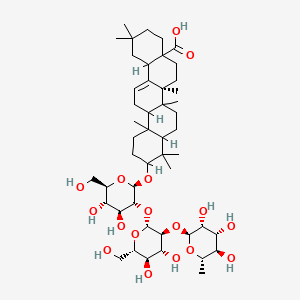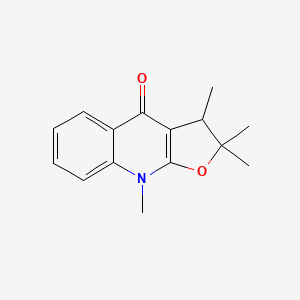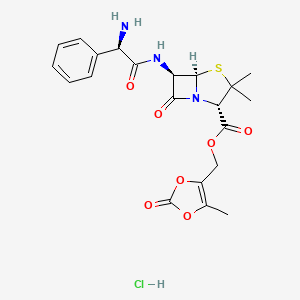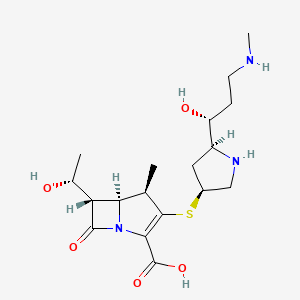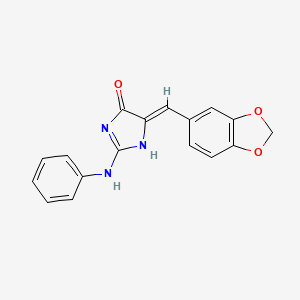
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one is a synthetic compound derived from the marine sponge alkaloid Leucettamine B. It is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, CDC-like kinase 1 (CLK1), and CLK3. This compound has shown promise in various scientific research applications, particularly in the fields of neurodegenerative diseases and diabetes .
Méthodes De Préparation
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one is synthesized through a series of chemical reactions starting from Leucettamine BThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Analyse Des Réactions Chimiques
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, as well as catalysts to facilitate the reactions. The major products formed from these reactions are derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one has a wide range of scientific research applications, including:
Mécanisme D'action
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one exerts its effects by inhibiting the activity of DYRK1A, DYRK2, CLK1, and CLK3. These kinases play crucial roles in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. By inhibiting these kinases, this compound modulates the phosphorylation of target proteins, leading to altered cellular functions. For example, in Alzheimer’s disease models, it prevents the phosphorylation of tau protein, thereby reducing neurofibrillary tangles and improving synaptic plasticity .
Comparaison Avec Des Composés Similaires
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one is unique in its ability to inhibit multiple kinases with high potency. Similar compounds include:
Leucettine L43: A closely related analog with poor kinase inhibitory activity.
Leucettine L92: Another potent inhibitor of DYRK1A.
Harmine: A frequently used DYRK1A inhibitor with modest activity and several off-target effects.
This compound stands out due to its superior efficacy in inhibiting multiple kinases and its potential therapeutic applications in neurodegenerative diseases and diabetes.
Propriétés
Numéro CAS |
112978-84-3 |
|---|---|
Formule moléculaire |
C17H13N3O3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one |
InChI |
InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8- |
Clé InChI |
PGPHHJBZEGSUNE-JYRVWZFOSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(N3)NC4=CC=CC=C4 |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N=C(N3)NC4=CC=CC=C4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(N3)NC4=CC=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Leucettine L41; Leucettine-L41; LeucettineL41; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-methyl-N-[(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methyl]prop-2-yn-1-amine](/img/structure/B1674711.png)
